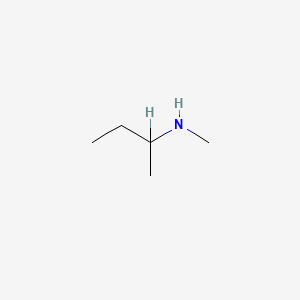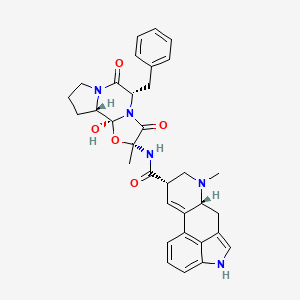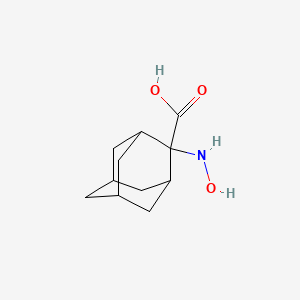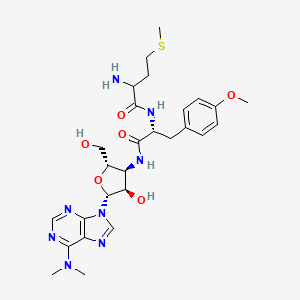
1,1-Difluorocyclohexane
Overview
Description
1,1-Difluorocyclohexane is an organic compound with the molecular formula C6H10F2. It is a cyclohexane derivative where two hydrogen atoms on the same carbon atom are replaced by fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Difluorocyclohexane can be synthesized through several methods. One common approach involves the fluorination of cyclohexane derivatives. For instance, cyclohexanol can be converted to this compound using diethylaminosulfur trifluoride (DAST) as a fluorinating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale fluorination processes. These processes often employ fluorinating agents such as sulfur tetrafluoride (SF4) or hydrogen fluoride (HF) in the presence of catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1,1-Difluorocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Dehydrofluorination: This reaction involves the removal of hydrogen fluoride (HF) to form alkenes or other fluorinated compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in dehydrofluorination reactions to facilitate the removal of HF and formation of fluorinated alkenes.
Metal Fluorides: Often employed in substitution reactions to replace fluorine atoms with other functional groups.
Major Products Formed
Scientific Research Applications
1,1-Difluorocyclohexane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Materials Science: Its unique properties make it useful in the development of new materials with specific characteristics, such as increased stability and resistance to degradation.
Medicinal Chemistry: Investigated for its potential use in drug development due to the influence of fluorine atoms on the biological activity of compounds.
Mechanism of Action
The mechanism of action of 1,1-difluorocyclohexane in chemical reactions involves the interaction of its fluorine atoms with various reagents and catalysts. For example, in dehydrofluorination reactions, the fluorine atoms are removed as HF, leading to the formation of alkenes or other fluorinated products. The presence of palladium catalysts facilitates this process by providing a surface for the reaction to occur .
Comparison with Similar Compounds
Similar Compounds
1,1-Dichlorocyclohexane: Similar in structure but with chlorine atoms instead of fluorine.
1,1-Dibromocyclohexane: Contains bromine atoms in place of fluorine.
Uniqueness
1,1-Difluorocyclohexane is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity and stability. These properties make it more reactive in certain types of chemical reactions compared to its chlorinated or brominated counterparts .
Properties
IUPAC Name |
1,1-difluorocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2/c7-6(8)4-2-1-3-5-6/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORQXIQZAOLNGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190598 | |
| Record name | 1,1-Difluorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371-90-4 | |
| Record name | 1,1-Difluorocyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000371904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Difluorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Difluorocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-](/img/structure/B1205196.png)







